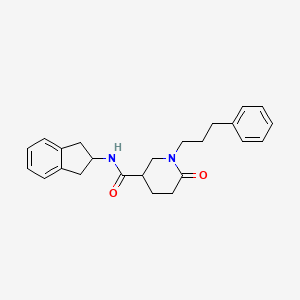
3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxybenzohydrazide with an appropriate alkylating agent, followed by cyclization with a nitrile oxide intermediate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group and the oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities, due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the propan-2-yloxymethyl group can influence its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(2-Hydroxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
3-(2-Methylphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole: The presence of a methyl group instead of a methoxy group can affect the compound’s hydrophobicity and interaction with biological targets.
3-(2-Chlorophenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole:
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)17-8-12-14-13(15-18-12)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSGARNEPKYPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NC(=NO1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S,4S)-4-{[(2,6-dimethoxypyrimidin-4-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3804103.png)
![N-methyl-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxoethanamine](/img/structure/B3804110.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3804116.png)
![4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol](/img/structure/B3804129.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B3804141.png)
![2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3804146.png)
![N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-5-(4-methoxyphenyl)-2-furamide](/img/structure/B3804153.png)

![4-({3-[acetyl(ethyl)amino]pyrrolidin-1-yl}methyl)-N-(3,5-dimethylisoxazol-4-yl)benzamide](/img/structure/B3804161.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyrimidin-5-yl)carbonyl]piperidin-3-ol](/img/structure/B3804173.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B3804191.png)
![7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3804202.png)
![N-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B3804218.png)
